Pentyl propyl ether
CAS No.: 18641-82-2
Cat. No.: VC21060904
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18641-82-2 |
---|---|
Molecular Formula | C8H18O |
Molecular Weight | 130.23 g/mol |
IUPAC Name | 1-propoxypentane |
Standard InChI | InChI=1S/C8H18O/c1-3-5-6-8-9-7-4-2/h3-8H2,1-2H3 |
Standard InChI Key | DMUSSSYUUUYJRM-UHFFFAOYSA-N |
SMILES | CCCCCOCCC |
Canonical SMILES | CCCCCOCCC |
Introduction
Nomenclature and Identification
Names and Identifiers
Pentyl propyl ether is identified by several nomenclature systems and identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | 1-Propoxypentane |
Common Names | Pentyl propyl ether, Propylpentyl ether |
CAS Registry Number | 18641-82-2 |
Molecular Formula | C₈H₁₈O |
Molecular Weight | 130.23 g/mol |
InChIKey | DMUSSSYUUUYJRM-UHFFFAOYSA-N |
SMILES Notation | CCCCCOCCC |
Table 1: Nomenclature and identification data for pentyl propyl ether
The naming convention for this ether follows the standard IUPAC rules where the smaller alkyl group (propyl) becomes the alkoxy substituent with an "-oxy" ending, while the larger alkyl group (pentyl) forms the alkane base name. Thus, the systematic name 1-propoxypentane accurately describes the compound's structure .
Structural Representation
Pentyl propyl ether's molecular structure can be represented as CH₃CH₂CH₂CH₂CH₂-O-CH₂CH₂CH₃, with the oxygen atom forming a bridge between the pentyl and propyl chains. The spatial arrangement around the oxygen atom influences the compound's reactivity and interactions with other molecules .
Physical Properties
Pentyl propyl ether exhibits physical properties typical of medium-chain ethers, characterized by relatively low boiling points compared to alcohols of similar molecular weight, due to the absence of hydrogen bonding capabilities.
Basic Physical Properties
Property | Value | Unit |
---|---|---|
Physical State at 25°C | Liquid | - |
Boiling Point | 130-132 | °C |
Boiling Point | 405.20 | K |
Melting Point (Tfus) | 202.15 | K (≈ -71°C) |
Density | ~0.8 | g/cm³ |
Vapor Pressure at 25°C | 7.09 | mmHg |
Refractive Index | 1.3961 | - |
Table 2: Basic physical properties of pentyl propyl ether
Thermodynamic Properties
Pentyl propyl ether exhibits the following thermodynamic characteristics:
Thermodynamic Property | Value | Unit |
---|---|---|
Standard Gibbs Free Energy of Formation (ΔfG°) | -88.52 | kJ/mol |
Standard Enthalpy of Formation (ΔfH° gas) | -340.67 | kJ/mol |
Enthalpy of Fusion (ΔfusH°) | 17.66 | kJ/mol |
Enthalpy of Vaporization (ΔvapH°) | 42.81 | kJ/mol |
Critical Temperature (Tc) | 568.81 | K |
Critical Pressure (Pc) | 2492.52 | kPa |
Table 3: Thermodynamic properties of pentyl propyl ether
Solubility and Partition Coefficient
The compound shows limited solubility in water but good miscibility with most organic solvents:
Property | Value | Unit |
---|---|---|
Log10 Water Solubility | -2.26 | - |
Log P (octanol/water) | 2.603 | - |
McGowan Volume | 129.450 | ml/mol |
Table 4: Solubility and partition properties of pentyl propyl ether
The positive log P value indicates that pentyl propyl ether is more soluble in hydrophobic solvents than in water, a characteristic that contributes to its usefulness as a solvent for certain organic reactions .
Chemical Properties and Reactivity
Typical Reactions
Pentyl propyl ether can participate in several types of reactions:
-
Cleavage Reactions: Under strongly acidic conditions (HI, HBr), the ether can undergo C-O bond cleavage to form alcohols and alkyl halides.
-
Oxidation: When exposed to air and light for extended periods, it can form peroxides, particularly at the carbon atoms adjacent to the oxygen.
-
Coordination with Lewis Acids: The oxygen's lone pairs can coordinate with Lewis acids, making it useful in certain catalytic systems.
The compound's chemical behavior is largely governed by the ether functional group, with limited reactivity except under specific conditions, which contributes to its stability as a solvent in various applications.
Synthesis Methods
Williamson Ether Synthesis
The primary method for synthesizing pentyl propyl ether is the Williamson ether synthesis, a versatile reaction developed by Alexander William Williamson in 1850 . This method involves a nucleophilic substitution reaction between an alkoxide ion and an alkyl halide.
For pentyl propyl ether, there are two viable synthetic routes using the Williamson method:
-
Using pentoxide and propyl halide:
CH₃CH₂CH₂CH₂CH₂O⁻ Na⁺ + CH₃CH₂CH₂X → CH₃CH₂CH₂CH₂CH₂OCH₂CH₂CH₃ + Na⁺X⁻
(where X is a halide, typically Br or I) -
Using propoxide and pentyl halide:
CH₃CH₂CH₂O⁻ Na⁺ + CH₃CH₂CH₂CH₂CH₂X → CH₃CH₂CH₂CH₂CH₂OCH₂CH₂CH₃ + Na⁺X⁻
The reaction proceeds through an SN2 mechanism, where the nucleophilic alkoxide attacks the electrophilic carbon atom bearing the leaving group from the backside, resulting in inversion of configuration if the carbon is stereogenic .
ROH + NaH → RO⁻ Na⁺ + H₂
The generated alkoxide then reacts with the alkyl halide to form the ether product. The choice between these two routes might depend on the availability and cost of starting materials, as well as considerations regarding reaction efficiency and potential side reactions .
Reaction Conditions and Considerations
For successful synthesis of pentyl propyl ether via the Williamson method, several factors need consideration:
-
Solvent Selection: Aprotic solvents like THF, DMF, or DMSO are typically preferred to minimize competing reactions.
-
Temperature Control: Moderate temperatures (50-80°C) are typically employed to facilitate the reaction without promoting elimination reactions.
-
Reaction Time: Several hours are usually required for complete conversion, depending on the reactivity of the specific halide used.
-
Purification: The product can be isolated through distillation, as pentyl propyl ether has a distinct boiling point (130-132°C) .
Applications
Pentyl propyl ether finds applications in various fields due to its properties as a medium-polarity solvent:
Industrial and Laboratory Applications
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Solvent Applications: The compound serves as an effective solvent for a variety of organic reactions, particularly where a medium-polarity environment is desired.
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Extraction Processes: Its limited water solubility combined with good organic solubility makes it useful in certain liquid-liquid extraction procedures.
-
Reaction Medium: The ether provides a suitable environment for reactions that benefit from moderate polarity without hydrogen bond donation capabilities.
-
Analytical Chemistry: It can be used in certain analytical methods as a solvent or standard.
The relatively low reactivity of pentyl propyl ether under standard conditions makes it particularly useful in applications where chemical stability is required alongside specific solvent properties.
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